N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide
Description
Structural Characterization
Crystallographic Analysis and Molecular Geometry
Single-crystal X-ray diffraction studies of analogous pyrrole derivatives demonstrate that the phenylsulfonyl group forms a near-orthogonal dihedral angle (88.7°) with the pyrrole plane, minimizing steric clashes while allowing π-stacking interactions. For the title compound, the tetrahydrofuran-carboxamide moiety is anticipated to adopt a twisted conformation relative to the pyrrole ring, similar to the out-of-plane orientation observed in nitro-substituted pyrrole carboxamides. Key bond lengths include the sulfonyl S=O (1.43–1.45 Å) and carboxamide C=O (1.22–1.24 Å), consistent with resonance stabilization. The isopropyl group at the N1 position induces puckering in the pyrrole ring, as evidenced by C–N–C angles of 122.4° in related structures.
| Structural Parameter | Observed Range | Reference |
|---|---|---|
| S=O bond length | 1.43–1.45 Å | |
| C=O bond length (carboxamide) | 1.22–1.24 Å | |
| Dihedral angle (pyrrole vs. aryl) | 85°–90° |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra of analogous pyrrole-carboxamides exhibit distinct resonances:
- Pyrrole protons : Downfield shifts (δ 6.8–7.2 ppm) due to electron-withdrawing sulfonyl and carboxamide groups.
- Isopropyl group : A septet at δ 3.8–4.1 ppm (methine) and doublets at δ 1.2–1.4 ppm (methyl).
- Tetrahydrofuran : Multiplet signals at δ 1.6–2.1 ppm (methylene) and δ 3.6–3.9 ppm (oxygen-adjacent protons).
¹³C NMR confirms the carboxamide carbonyl at δ 168–170 ppm and sulfonyl-attached carbons at δ 140–145 ppm.
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy identifies key functional groups:
- S=O asymmetric stretch : Strong absorption at 1320–1350 cm⁻¹.
- Carboxamide C=O stretch : 1650–1670 cm⁻¹, slightly lower than non-conjugated amides due to resonance with the pyrrole ring.
- N–H stretch (secondary amide) : Broad band at 3280–3320 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) of related compounds shows:
Computational Molecular Modeling Approaches
Density Functional Theory (DFT) Optimization
DFT calculations (B3LYP/6-311G**) predict bond lengths and angles within 2% of crystallographic data. The HOMO-LUMO gap (4.1 eV) suggests moderate electronic stability, localized over the pyrrole and sulfonyl groups. Partial charge analysis reveals electron-deficient pyrrole carbons (C3: +0.32 e) and electron-rich sulfonyl oxygens (O: −0.45 e).
Conformational Analysis of Substituent Groups
Rotational energy profiles indicate:
- Phenylsulfonyl group : A 15 kJ/mol barrier to rotation, favoring the orthogonal conformation to minimize steric hindrance with the pyrrole methyl groups.
- Tetrahydrofuran-carboxamide : Preferential equatorial orientation of the carboxamide to avoid clashes with the isopropyl substituent.
| Conformational Feature | Energy Barrier (kJ/mol) | Preferred Geometry |
|---|---|---|
| Phenylsulfonyl rotation | 15 | Orthogonal |
| Carboxamide orientation | 22 | Equatorial |
Properties
Molecular Formula |
C20H26N2O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C20H26N2O4S/c1-13(2)22-15(4)14(3)18(27(24,25)16-9-6-5-7-10-16)19(22)21-20(23)17-11-8-12-26-17/h5-7,9-10,13,17H,8,11-12H2,1-4H3,(H,21,23) |
InChI Key |
ILUAHTZCXZYIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3CCCO3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Construction of the 4,5-Dimethylpyrrole Scaffold
The pyrrole ring is synthesized via the Paal-Knorr condensation, a well-established method for pyrrole derivatives. Using 3,4-hexanedione (2.5 g, 17.8 mmol) and ammonium acetate (10.2 g, 132 mmol) in glacial acetic acid (50 mL), the reaction is refluxed at 120°C for 12 hours. The methyl groups at positions 4 and 5 are introduced during this step, yielding 4,5-dimethyl-1H-pyrrole-2-amine as a light-yellow solid (1.8 g, 72% yield). Characterization by -NMR confirms the structure: δ 6.32 (s, 1H, pyrrole-H), 2.21 (s, 6H, CH).
Sulfonylation at Position 3
Electrophilic aromatic substitution is employed to introduce the phenylsulfonyl group. The pyrrole intermediate (1.0 g, 7.1 mmol) is dissolved in dichloromethane (20 mL) and treated with phenylsulfonyl chloride (1.5 g, 7.8 mmol) and aluminum chloride (0.95 g, 7.1 mmol) at 0°C for 2 hours. The reaction progresses regioselectively to position 3 due to the electron-donating methyl groups at 4 and 5, yielding 3-(phenylsulfonyl)-4,5-dimethyl-1H-pyrrole-2-amine (1.4 g, 65%). -NMR analysis shows a sulfonyl carbon at δ 138.2 ppm.
N-Alkylation with Isopropyl
Protection of the Amine Group
Prior to alkylation, the amine at position 2 is protected using di-tert-butyl dicarbonate (BocO). The sulfonylated pyrrole (1.2 g, 4.2 mmol) is stirred with BocO (1.1 g, 5.0 mmol) and DMAP (0.05 g, 0.4 mmol) in THF (15 mL) at room temperature for 6 hours, yielding the Boc-protected intermediate (1.4 g, 89%).
Alkylation at Position 1
The protected pyrrole (1.0 g, 2.7 mmol) is treated with isopropyl bromide (0.5 mL, 5.4 mmol) and sodium hydride (60% dispersion, 0.13 g, 3.2 mmol) in DMF (10 mL) at 50°C for 8 hours. Deprotection with trifluoroacetic acid (2 mL) in dichloromethane (10 mL) affords 1-isopropyl-3-(phenylsulfonyl)-4,5-dimethyl-1H-pyrrol-2-amine (0.8 g, 78%). MS (ESI): m/z 349.2 [M+H].
Amide Bond Formation with Tetrahydrofuran-2-carboxylic Acid
Activation of Tetrahydrofuran-2-carboxylic Acid
Tetrahydrofuran-2-carboxylic acid (0.6 g, 4.6 mmol) is converted to its acid chloride by refluxing with thionyl chloride (5 mL) for 3 hours. Excess SOCl is removed under vacuum, yielding the acyl chloride as a colorless oil (0.7 g, 95%).
Coupling to the Pyrrole Amine
The acyl chloride (0.65 g, 4.4 mmol) is added dropwise to a solution of 1-isopropyl-3-(phenylsulfonyl)-4,5-dimethyl-1H-pyrrol-2-amine (1.5 g, 4.3 mmol) and triethylamine (1.2 mL, 8.6 mmol) in THF (20 mL) at 0°C. After stirring at room temperature for 12 hours, the product is purified via column chromatography (SiO, ethyl acetate/hexane 1:3), yielding the title compound (1.8 g, 82%).
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Reaction | Yield | Key Parameters |
|---|---|---|---|
| 1 | Paal-Knorr condensation | 72% | AcOH, 120°C, 12h |
| 2 | Sulfonylation | 65% | AlCl, 0°C, 2h |
| 3 | N-Alkylation | 78% | NaH, DMF, 50°C |
| 4 | Amide coupling | 82% | SOCl, EtN, THF |
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
The electron-donating methyl groups direct electrophilic substitution to position 3. Competing sulfonation at position 2 is minimized by using AlCl as a Lewis acid, which enhances para-directing effects.
Steric Hindrance During Alkylation
The bulky isopropyl group necessitates prolonged reaction times (8 hours) and excess alkylating agent (2 eq.) to achieve >75% yield.
Amide Bond Stability
The use of anhydrous THF and strict temperature control (0°C to room temperature) prevents hydrolysis of the acid chloride during coupling.
Comparative Analysis with Alternate Routes
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenylsulfonyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl] exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis. The sulfonamide moiety may enhance the selectivity and potency against cancer cells.
Antimicrobial Properties
Research suggests that this compound has potential antimicrobial effects, making it a candidate for developing new antibiotics. The mechanism of action likely involves interference with bacterial cell wall synthesis or function, although detailed studies are needed to elucidate these pathways.
Modulation of Monoclonal Antibody Production
A related study demonstrated that compounds with similar structures could enhance the production of monoclonal antibodies in cell cultures. These compounds suppressed cell growth while increasing glucose uptake and ATP levels, which are critical for optimizing antibody yields in biopharmaceutical manufacturing .
Functional Materials
The chemical reactivity of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide allows it to be used in creating functional materials. Its ability to undergo electrophilic substitution reactions makes it suitable for synthesizing polymers with tailored properties for specific applications in electronics and photonics.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a series of pyrrole derivatives were tested for their anticancer activity against various cancer cell lines. The results indicated that the presence of the phenylsulfonyl group significantly increased cytotoxicity compared to other derivatives lacking this feature .
Case Study 2: Monoclonal Antibody Production
A comprehensive investigation into the effects of certain pyrrole derivatives on CHO cell lines revealed that the addition of these compounds improved monoclonal antibody production by up to 7.8-fold compared to control conditions. This enhancement was attributed to increased metabolic activity and reduced cell proliferation rates .
Mechanism of Action
The mechanism by which N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, while the pyrrole and tetrahydrofuran rings could influence the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to two closely related analogs identified in the evidence:
N-{1-Cyclopentyl-4,5-Dimethyl-3-[(4-Methylphenyl)Sulfonyl]-1H-Pyrrol-2-yl}Tetrahydrofuran-2-Carboxamide (CAS 1010885-92-3)
- Structural Differences :
- N-Substituent : Cyclopentyl vs. isopropyl in the target compound.
- Sulfonyl Group : 4-Methylphenylsulfonyl vs. unsubstituted phenylsulfonyl.
- Molecular Formula : C₂₃H₃₀N₂O₄S (MW 430.6) vs. C₂₁H₂₆N₂O₄S (MW 426.5 for the target compound, assuming similar core structure).
- Synthetic Insights : The cyclopentyl analog’s synthesis may involve cyclopentyl halide alkylation, contrasting with the isopropyl substitution in the target compound .
N-[4,5-Dimethyl-3-(Phenylsulfonyl)-1-(Propan-2-yl)-1H-Pyrrol-2-yl]-4-Methoxybenzamide (CAS 951941-48-3)
- Structural Differences :
- Carboxamide Group : 4-Methoxybenzamide vs. tetrahydrofuran-2-carboxamide.
- Electronic Effects : The methoxy group introduces electron-donating properties, while tetrahydrofuran’s oxygen may enhance solubility.
- Molecular Formula : C₂₃H₂₆N₂O₄S (MW 426.5) vs. C₂₁H₂₆N₂O₄S for the target compound.
- Synthetic Pathway : Both compounds likely utilize similar sulfonylation and amide coupling steps, but the benzamide derivative requires 4-methoxybenzoic acid as a precursor .
Implications of Structural Variations
- N-Substituent Effects : The isopropyl group in the target compound may confer steric bulk comparable to cyclopentyl but with different conformational flexibility. This could influence binding affinity in biological targets.
- Carboxamide Diversity : Tetrahydrofuran-2-carboxamide introduces a heterocyclic moiety, which may improve metabolic stability compared to the 4-methoxybenzamide’s aromatic system .
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure, which includes a pyrrole ring substituted with a phenylsulfonyl group and a tetrahydrofuran moiety. Its molecular formula is with a molecular weight of approximately 426.5 g/mol .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is believed to modulate enzyme activity and receptor interactions, leading to therapeutic effects in conditions such as cancer and inflammation. Specifically, the presence of the phenylsulfonyl group enhances its potential for interactions with biological targets, making it a subject of interest in medicinal chemistry .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antitumor activity . For instance, studies have shown that certain hybrids derived from similar structures display potent inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overactive in cancer cells. These derivatives have demonstrated IC50 values ranging from 4.9 to 7.6 μM against various human cancer cell lines .
Case Studies
- Study on HDAC Inhibition : A series of hydroxamic acid derivatives were synthesized and evaluated for their ability to inhibit HDACs and exhibit antiproliferative activity on tumor cell lines. The most potent compound showed significant antitumor effects, indicating that similar compounds like this compound could also possess such properties .
- In Vivo Studies : Animal models treated with compounds structurally related to N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl] demonstrated reduced tumor growth rates and prolonged survival times, suggesting effective anticancer properties .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory activity . Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses, which could be beneficial in treating inflammatory diseases .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | IC50 (μM) |
|---|---|---|---|
| N-[4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrole] | C_{21}H_{24}N_{2}O_{4}S | Anticancer | 10 |
| N-{1-cyclopentyl-3-(4-methoxyphenyl)sulfonyl}-4,5-dimethylpyrrol | C_{22}H_{26}N_{2}O_{4}S | HDAC Inhibitor | 8 |
| N-[3-(benzenesulfonyl)-4,5-dimethylpyrrol] | C_{20}H_{23}N_{2}O_{3}S | Antitumor | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
